molecular formula C7H5BrFNO2 B12955527 1-Bromo-3-fluoro-5-methyl-2-nitrobenzene

1-Bromo-3-fluoro-5-methyl-2-nitrobenzene

Cat. No.: B12955527
M. Wt: 234.02 g/mol
InChI Key: QBNRCYSDGHTBNW-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2. It is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a benzene ring. This compound is typically found as a white crystalline solid or crystalline powder and is soluble in organic solvents like ethanol and dimethylformamide, but insoluble in water .

Chemical Reactions Analysis

1-Bromo-3-fluoro-5-methyl-2-nitrobenzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-fluoro-5-methyl-2-nitrobenzene is widely used in scientific research due to its unique chemical properties. It serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound’s functional groups make it valuable for introducing specific moieties into complex molecules . Additionally, it is used in the synthesis of various heterocyclic compounds and as a reagent in electrophilic aromatic substitution reactions .

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-methyl-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron-withdrawing interactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to undergo various chemical transformations .

Comparison with Similar Compounds

1-Bromo-3-fluoro-5-methyl-2-nitrobenzene can be compared with similar compounds such as:

  • 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene
  • 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene
  • 2-Fluoro-5-methyl-1-nitrobenzene

These compounds share similar functional groups but differ in the positions of the substituents on the benzene ring. The unique arrangement of functional groups in this compound imparts distinct reactivity and properties, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

1-bromo-3-fluoro-5-methyl-2-nitrobenzene

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3

InChI Key

QBNRCYSDGHTBNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])F

Origin of Product

United States

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